N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22FN3O4S and its molecular weight is 467.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Research has identified compounds with structures similar to the mentioned compound as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and repair, making their inhibitors potential candidates for cancer chemotherapy. For example, a study by Gangjee et al. (2008) described the synthesis and evaluation of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, highlighting their potent inhibitory activities against human TS and DHFR (Gangjee, Qiu, Li, & Kisliuk, 2008).
Crystal Structure Analysis
The crystal structures of related compounds have been analyzed to understand the molecular interactions and conformations that contribute to their biological activities. Subasri et al. (2016) investigated the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, providing insights into their folded conformations and intramolecular hydrogen bond stabilizations (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Anti-Inflammatory Activity
Compounds with similar structures have been synthesized and evaluated for their anti-inflammatory activities. Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, finding significant anti-inflammatory activity among the synthesized compounds (Sunder & Maleraju, 2013).
Molecular Docking and Drug Design
The molecular structure and binding affinity of compounds similar to the mentioned one have been studied using quantum chemical insights and molecular docking techniques. Mary et al. (2020) synthesized and characterized a novel antiviral molecule, analyzing its intermolecular interactions and drug likeness for potential efficacy against SARS-CoV-2 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[[4-oxo-3-(oxolan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4S/c1-14-8-9-15(11-18(14)25)26-20(29)13-33-24-27-21-17-6-2-3-7-19(17)32-22(21)23(30)28(24)12-16-5-4-10-31-16/h2-3,6-9,11,16H,4-5,10,12-13H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTASRNJSBDVLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4CCCO4)OC5=CC=CC=C53)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.